Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester
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Overview
Description
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester is a chemical compound with a complex structure that includes an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The reaction may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The iodine atom may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the iodine and oxoethyl groups, making it less reactive in certain reactions.
Propanedioic acid, (3-bromopropyl)(2-oxoethyl)-, diethyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester is unique due to the presence of both iodine and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
137435-63-3 |
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Molecular Formula |
C12H19IO5 |
Molecular Weight |
370.18 g/mol |
IUPAC Name |
diethyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C12H19IO5/c1-3-17-10(15)12(7-9-14,6-5-8-13)11(16)18-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
WYJIFAXSKPSEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCI)(CC=O)C(=O)OCC |
Origin of Product |
United States |
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